molecular formula C13H13N3O3 B2929808 N-(1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 955573-00-9

N-(1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No. B2929808
CAS RN: 955573-00-9
M. Wt: 259.265
InChI Key: BFIPFKBWQBSXAC-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3-Benzodioxol-5-yl . Compounds with similar structures often have complex molecular structures and are used in research.

Scientific Research Applications

Anticancer Activity

The structure of N-(2H-1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide suggests potential anticancer properties. Compounds with similar benzodioxol and pyrazole moieties have been reported to exhibit antitumor activities . The presence of the 1,3-benzodioxol moiety, in particular, is associated with anti-proliferative effects against various cancer cell lines.

Anti-infective Properties

Chalcones, which share a similar structural motif to the compound , have demonstrated anti-infective properties . This includes activity against bacteria and fungi, suggesting that N-(2H-1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide could be explored for its potential use in treating infectious diseases.

Antidiabetic Effects

The benzodioxol group is also found in compounds with antidiabetic effects . Research into similar compounds has shown promise in the management of diabetes, indicating that this compound may have applications in the development of new antidiabetic medications.

Antioxidant Capabilities

Compounds containing the 1,3-benzodioxol structure are known for their antioxidant properties . This suggests that N-(2H-1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide could be beneficial in combating oxidative stress and may have therapeutic applications in diseases where oxidative damage is a factor.

Histone Deacetylase (HDAC) Inhibition

The compound has been used as an intermediary in the synthesis of trithiocarbonates as HDAC inhibitors . HDAC inhibitors are a class of compounds that can regulate gene expression and have therapeutic potential in cancer treatment.

Organic Synthesis and Chemical Diversity

The compound’s structure allows for its use in organic synthesis, contributing to chemical diversity . It can be used as a building block for creating a variety of heterocyclic compounds, which can be further explored for various biological activities.

Mechanism of Action

Target of Action

The primary target of N-(2H-1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes within the human body.

Mode of Action

This interaction could lead to changes in the production of nitric oxide, thereby affecting the signaling pathways that rely on this molecule .

Biochemical Pathways

The compound’s interaction with nitric oxide synthase can affect various biochemical pathways. Nitric oxide plays a role in numerous pathways, including those involved in immune response, neurotransmission, and regulation of cell death. Changes in nitric oxide production can therefore have wide-ranging effects .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact the compound’s bioavailability .

Result of Action

The result of the compound’s action would depend on the specific context in which it is used. For instance, in a disease state where nitric oxide production is dysregulated, modulating the activity of nitric oxide synthase could potentially restore normal function .

Action Environment

The efficacy and stability of N-(2H-1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide can be influenced by various environmental factors. These could include the presence of other molecules, pH levels, temperature, and the specific cellular environment in which the compound is active .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-2-16-6-5-10(15-16)13(17)14-9-3-4-11-12(7-9)19-8-18-11/h3-7H,2,8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIPFKBWQBSXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide

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